5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one
Description
Properties
Molecular Formula |
C27H28N4OS2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C27H28N4OS2/c1-3-33-23-11-9-20(10-12-23)25-21(18-31(29-25)22-7-5-4-6-8-22)17-24-26(32)28-27(34-24)30-15-13-19(2)14-16-30/h4-12,17-19H,3,13-16H2,1-2H3/b24-17- |
InChI Key |
MYGDEKYXSUPYEK-ULJHMMPZSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1-phenyl-3-[4-(ethylsulfanyl)phenyl]pyrazole subunit is synthesized via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds.
Procedure :
-
Reactants :
-
4-(Ethylsulfanyl)phenylacetaldehyde (1.0 equiv)
-
Phenylhydrazine (1.2 equiv)
-
Catalytic acetic acid (5 mol%)
-
-
Conditions :
Mechanism :
-
Acid-catalyzed formation of a hydrazone intermediate.
-
Cyclization via intramolecular nucleophilic attack.
Thiazol-4-one Core Construction
The thiazole ring is assembled using a Hantzsch thiazole synthesis variant:
Step 1 : Bromoacetylation
-
Reactant : 4-Methylpiperidine (1.0 equiv) reacts with 2-bromo-1-(4-methylpiperidino)ethan-1-one.
Step 2 : Thioamide Formation
-
Reactant : Thiosemicarbazide (1.1 equiv) in ethanol at 60°C for 4 hr.
Step 3 : Cyclization
Stereoselective Formation of the (Z)-Methylidene Bridge
Knoevenagel Condensation
The methylidene group is introduced via condensation between the thiazol-4-one and pyrazole-aldehyde:
Reactants :
-
4-Oxo-thiazole intermediate (1.0 equiv)
-
4-Formylpyrazole derivative (1.05 equiv)
Conditions :
Stereochemical Control :
-
Z-selectivity : Achieved through bulky substituent effects (4-methylpiperidino group) and low-temperature quenching.
Functional Group Modifications
Introduction of 4-Methylpiperidino Group
The 4-methylpiperidino substituent is introduced via nucleophilic aromatic substitution :
Procedure :
-
Intermediate : 2-Chloro-5-((Z)-methylidene)thiazol-4-one (1.0 equiv).
-
Reactant : 4-Methylpiperidine (3.0 equiv).
-
Conditions :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Optimization and Scalability
Reaction Efficiency
Gram-Scale Synthesis
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Nucleophilic Additions
The thiazol-4-one core is reactive toward nucleophiles, particularly at the carbonyl group (C4=O):
| Reagent | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 4–6 h | Hydrazide derivative | Nucleophilic attack at C4=O, forming C4–NH–NH2 |
| Primary amines | Dichloromethane, room temp. | Substituted thiazolidinone derivatives | Amine addition followed by tautomerization |
These reactions are critical for modifying the compound’s bioactivity, as demonstrated in studies of analogous thiazolidinones .
Electrophilic Substitutions
The pyrazole and phenyl rings are susceptible to electrophilic substitutions, influenced by directing groups:
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Pyrazole C3 | Nitro-substituted pyrazole derivative |
| Sulfonation | SO₃/H₂SO₄, 50°C | Para to S-ethyl group on phenyl | Sulfonic acid derivative |
The ethylsulfanyl group on the phenyl ring acts as an electron-donating group, directing electrophiles to the para position .
Oxidation Reactions
The ethylsulfanyl (–S–C₂H₅) moiety is oxidizable to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 2 h | Sulfoxide derivative | Enhanced solubility and bioavailability |
| mCPBA | DCM, 0°C, 1 h | Sulfone derivative | Stabilized metabolite for pharmacokinetics |
Such modifications are common in medicinal chemistry to tune physicochemical properties .
Cycloaddition Reactions
The exocyclic methylidene group (C=CH–) participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux, 12 h | Six-membered lactam adduct | Endo selectivity |
This reactivity is consistent with conjugated enones in thiazolidinone derivatives .
Hydrolysis and Degradation
Under strongly acidic or basic conditions, the thiazol-4-one ring undergoes hydrolysis:
| Conditions | Product | Byproducts |
|---|---|---|
| 2M HCl, reflux, 6 h | 4-Oxo-thiazolidine carboxylic acid | 4-Methylpiperidine |
| 1M NaOH, 70°C, 3 h | Ring-opened thioamide derivative | Formaldehyde and phenylpyrazole |
Stability studies recommend neutral pH storage to prevent degradation .
Key Research Findings
-
Catalytic Influence : Piperidine accelerates Schiff base formation in ethanol, achieving yields >80% .
-
Stereochemical Stability : The Z-configuration of the methylidene group is retained under mild conditions but may isomerize under UV light .
-
Biological Implications : Sulfone derivatives show enhanced binding to cyclooxygenase-2 (COX-2) in computational models, suggesting anti-inflammatory potential .
Scientific Research Applications
Biological Activities
Anticancer Properties:
Research indicates that compounds with similar structures to 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one exhibit significant anticancer activity. For instance, derivatives of thiazole and pyrazole have been shown to inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor proliferation and survival .
Enzyme Inhibition:
This compound may act as an inhibitor of certain enzymes linked to cancer progression. For example, studies on similar thiazole derivatives have demonstrated their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. The inhibition of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) has been documented in related compounds, suggesting a potential mechanism for this compound as well .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the efficacy of thiazole and pyrazole derivatives against human cancer cell lines, compounds structurally similar to this compound were tested. Results indicated that these compounds inhibited cell proliferation significantly at low micromolar concentrations, demonstrating their potential as anticancer agents .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for similar compounds revealed that they induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound could operate via similar pathways, providing a basis for further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table compares the target compound with structurally related analogs (Figure 1):
Key Observations :
Thioxo substitution () replaces the ketone oxygen with sulfur, altering electronic properties and redox stability .
Computational Similarity and Drug Design Implications
Using Tanimoto and Dice similarity metrics (), the target compound and its analogs exhibit moderate structural overlap due to conserved pyrazole-thiazole scaffolds. However, substituent variations significantly reduce similarity scores:
- Ethylsulfanyl vs. Methoxy : The sulfur atom lowers Tanimoto scores (estimated <0.7) compared to oxygen-based analogs due to divergent pharmacophoric features .
- 4-Methylpiperidino vs. Piperidin-1-yl: Steric and electronic differences further reduce similarity, impacting predicted binding modes in virtual screening .
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
| Property | Target Compound | Compound 7 | Compound |
|---|---|---|---|
| Molecular Weight | ~495 g/mol | ~477 g/mol | ~494 g/mol |
| LogP (Estimated) | ~3.8 | ~3.2 | ~4.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 5 |
| Rotatable Bonds | 7 | 6 | 9 |
- The ethylsulfanyl group increases LogP relative to methoxy, enhancing membrane permeability but risking solubility limitations.
- 4-Methylpiperidino may improve metabolic stability compared to unmodified piperidine .
Biological Activity
The compound 5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one is a derivative of thiazole and pyrazole, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer fields. This article reviews the synthesis, biological evaluation, and underlying mechanisms of action related to this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrazole ring followed by the introduction of thiazole moieties. The synthetic route often includes:
- Formation of Pyrazole : Reaction of appropriate aldehydes with hydrazine derivatives.
- Thiazole Integration : Cyclization reactions involving thioamide derivatives and α-halo ketones.
- Final Modifications : Introduction of substituents such as ethylsulfanyl and piperidine groups through nucleophilic substitutions.
The structures are generally confirmed using techniques like IR spectroscopy, NMR (both and ), and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against multiple bacterial strains, including multidrug-resistant isolates:
| Compound | MIC (µg/mL) | Target Strain |
|---|---|---|
| Compound A | 8 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 4 | P. aeruginosa |
These results suggest that the compound shows promising activity against resistant strains, indicating its potential as a lead for new antimicrobial agents .
Anticancer Activity
In addition to antimicrobial effects, compounds with similar structures have been tested for anticancer activity. The cytotoxic effects were evaluated against various cancer cell lines using the MTT assay:
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| HL-60 | 5.0 | Doxorubicin | 0.5 |
| CaCo-2 | 3.5 | Etoposide | 10 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (Z)-configured pyrazole-thiazol-4-one hybrids, and what analytical methods validate their purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of substituted pyrazole intermediates with thiazolidinedione derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to form triazole linkages (e.g., in ). Purification via column chromatography and validation using HPLC (>95% purity) are standard. Structural confirmation employs -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the Z-configuration of the methylidene group confirmed in such compounds?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry (e.g., and ). Spectroscopic techniques like NOESY NMR can also differentiate Z/E isomers by analyzing spatial proximity of protons adjacent to the methylidene group .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination) against Mycobacterium tuberculosis ( ) or S. aureus ( ).
- Cytotoxic : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification ( ).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .
Advanced Research Questions
Q. How do substituents on the pyrazole and thiazol-4-one moieties influence cytotoxicity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO, -CF) on the phenyl ring enhance cytotoxicity by improving target binding. Molecular docking (e.g., using AutoDock Vina) shows hydrophobic interactions with tubulin or DNA topoisomerases. For example, 4-methylpiperidino groups improve solubility without compromising activity ( ) .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, cell passage number). Mitigation strategies include:
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT.
- Structural verification : Re-analyze compound integrity using LC-MS post-assay.
- Standardized protocols : Adhere to CLSI guidelines for antimicrobial testing ( ) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Methodological Answer : Crystallization difficulties stem from flexible moieties (e.g., methylidene group). Strategies include:
- Solvent screening : Use mixed solvents (DMF/EtOH) for slow evaporation.
- Temperature control : Gradual cooling from 50°C to 4°C.
- Co-crystallization : Add stabilizing agents like triphenylphosphine oxide ( ) .
Q. What mechanistic insights exist for its antimicrobial activity?
- Methodological Answer : Studies suggest disruption of microbial membranes (via fluorescence dye leakage assays) and inhibition of DNA gyrase (confirmed by ATPase activity assays). Molecular dynamics simulations highlight hydrogen bonding with key residues (e.g., Tyr-122 in E. coli gyrase) ( ) .
Q. How can SAR studies optimize potency while reducing off-target effects?
- Methodological Answer : Systematic substitution at the pyrazole C-3 and thiazol-4-one C-2 positions is critical. For example:
- Bioisosteric replacement : Swap ethylsulfanyl with sulfone to enhance metabolic stability.
- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential hydrogen-bond acceptors.
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to minimize off-target inhibition ( ) .
Q. What strategies improve synthetic yields of the methylidene-thiazol-4-one core?
- Methodological Answer : Key factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
